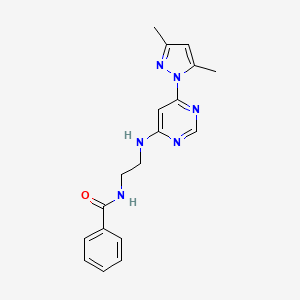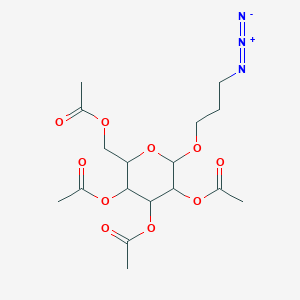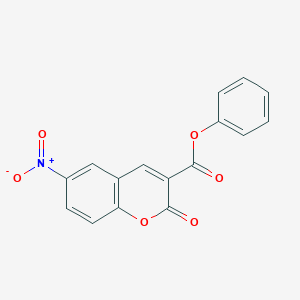
3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a synthetic organic compound with a complex structure featuring isoxazole and pyridazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide generally involves several steps:
Formation of the Isoxazole Ring: : Typically begins with the condensation of an appropriate diketone with hydroxylamine to form the isoxazole ring.
Attachment of the Sulfonamide Group: : This is achieved via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.
Formation of the Pyridazine Ring: : The intermediate is then subjected to cyclization reactions with hydrazine derivatives to form the pyridazine ring.
Final Coupling: : The intermediate compounds are finally coupled through alkylation reactions to introduce the ethyl linker and complete the structure.
Industrial Production Methods
In an industrial setting, large-scale production would follow a similar multi-step synthesis process but optimized for higher yield and efficiency. Methods like continuous flow chemistry might be used to streamline the reaction processes and ensure consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the isoxazole or pyridazine rings.
Reduction: : Reduction reactions can affect the nitro groups or other reducible functionalities in the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the sulfonamide group or the rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution Reagents: : Halogens, sulfuric acid (H2SO4), alkyl halides.
Major Products
The reaction products will vary based on the specific reactions and conditions. For example, oxidation might produce sulfoxides or sulfone derivatives, while reduction might yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound can serve as a building block for more complex molecules in organic synthesis, contributing to the development of new materials or pharmaceuticals.
Biology
In biological research, it can be studied for its potential interactions with enzymes or proteins, serving as a lead compound for inhibitor design.
Medicine
The sulfonamide group suggests possible antibacterial or antifungal activity, making it a candidate for drug development studies.
Industry
In industrial applications, it might be used in the development of specialty chemicals or polymers due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action for 3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide would depend on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, possibly inhibiting their activity through binding interactions facilitated by its sulfonamide group. The isoxazole and pyridazine rings could contribute to the compound's affinity and specificity for these targets.
Comparación Con Compuestos Similares
Compared to other sulfonamides, 3,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide stands out due to its dual ring structure, which may confer distinct steric and electronic properties. Similar compounds include:
Sulfanilamide: : A simple sulfonamide with antibacterial properties.
Pyridazine Derivatives: : Compounds like pyridazine-3-carboxamide, which also feature the pyridazine ring and are studied for various biological activities.
Isoxazole Derivatives: : Compounds like 3-methyl-4-nitroisoxazole, used in different chemical reactions and studies.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-8-11(9(2)19-14-8)20(17,18)13-6-7-15-10(16)4-3-5-12-15/h3-5,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVCEORBUFMXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2961592.png)
amine](/img/structure/B2961594.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2961595.png)





![N-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2961605.png)
![6-bromo-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2961607.png)
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2961609.png)


![3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2961615.png)
